molecular formula C15H16N2O3 B1420449 4-(5-Nitroquinolin-6-YL)cyclohexanol CAS No. 1150163-86-2

4-(5-Nitroquinolin-6-YL)cyclohexanol

Cat. No. B1420449
M. Wt: 272.3 g/mol
InChI Key: BNTXCDKSVPDJNE-UHFFFAOYSA-N
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Description

“4-(5-Nitroquinolin-6-YL)cyclohexanol” is a chemical compound with the CAS Number: 1150163-86-2 . It has a molecular weight of 272.3 and its molecular formula is C15H16N2O3 .


Molecular Structure Analysis

The InChI code for “4-(5-Nitroquinolin-6-YL)cyclohexanol” is 1S/C15H16N2O3/c18-11-5-3-10 (4-6-11)12-7-8-14-13 (2-1-9-16-14)15 (12)17 (19)20/h1-2,7-11,18H,3-6H2 . The Canonical SMILES is C1CC (CCC1C2=C (C3=C (C=C2)N=CC=C3) [N+] (=O) [O-])O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(5-Nitroquinolin-6-YL)cyclohexanol” include a molecular weight of 272.30 g/mol , a XLogP3-AA of 2.7 , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 4 , a rotatable bond count of 1 , an exact mass of 272.11609238 g/mol , a monoisotopic mass of 272.11609238 g/mol , a topological polar surface area of 78.9 Ų , a heavy atom count of 20 , and a complexity of 350 .

Scientific Research Applications

Antidepressant-like Effects

4-(5-Nitroquinolin-6-YL)cyclohexanol has shown potential in the field of mental health, specifically as an antidepressant. For instance, a study by Dhir and Kulkarni (2011) found that a similar compound (1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol) exhibited antidepressant-like effects in mouse models. This effect was linked to the modulation of the l-arginine-nitric oxide-cyclic guanosine monophosphate pathway.

Genotoxicity Assessment

In genotoxicity testing, compounds like 4-(5-Nitroquinolin-6-YL)cyclohexanol are used as positive controls due to their mutagenic and carcinogenic properties. A study by Brüsehafer et al. (2015) explored the clastogenicity of 4-Nitroquinoline 1-oxide (4NQO), a related compound, across different cell lines, indicating its role in genotoxicity assays.

Chemical Reactions and Synthesis

Research by Szpakiewicz and Grzegożek (2008) on nitroquinolines, including 4-(5-Nitroquinolin-6-YL)cyclohexanol, reveals their involvement in various chemical reactions. They observed the vicarious nucleophilic substitution reactions of nitroquinolines, showcasing the compound's utility in organic synthesis.

Drug Synthesis and Anticancer Activity

A study by Lei et al. (2015) highlights the synthesis of derivatives of nitroquinolines, such as 4-(5-Nitroquinolin-6-YL)cyclohexanol, for use in inhibiting cancer pathways. Similarly, Sayed et al. (2022) synthesized and tested various nitrophenyl-group-containing heterocycles, including tetrahydroisoquinolines with nitroquinoline derivatives, for their anticancer and antioxidant properties.

Safety And Hazards

The safety data sheet for “4-(5-Nitroquinolin-6-YL)cyclohexanol” advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

4-(5-nitroquinolin-6-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-11-5-3-10(4-6-11)12-7-8-14-13(2-1-9-16-14)15(12)17(19)20/h1-2,7-11,18H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTXCDKSVPDJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675069
Record name 4-(5-Nitroquinolin-6-yl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Nitroquinolin-6-YL)cyclohexanol

CAS RN

1150163-86-2
Record name 4-(5-Nitroquinolin-6-yl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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